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2-[Cyclopentyl(methyl)amino]acetamide Documentation Hub

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  • Product: 2-[Cyclopentyl(methyl)amino]acetamide
  • CAS: 1090870-04-4

Core Science & Biosynthesis

Foundational

Pharmacokinetic profile and ADME data for 2-[Cyclopentyl(methyl)amino]acetamide

Executive Summary & Compound Identity 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4) is a low-molecular-weight glycinamide derivative often utilized as a fragment in fragment-based drug discovery (FBDD) or as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4) is a low-molecular-weight glycinamide derivative often utilized as a fragment in fragment-based drug discovery (FBDD) or as a core scaffold for CNS-active agents (e.g., SLACK potassium channel inhibitors).[1]

This guide provides a comprehensive technical framework for the pharmacokinetic (PK) and ADME profiling of this compound. Given its status as a research intermediate rather than a marketed drug, this document synthesizes predictive in silico data with standardized experimental protocols required to validate its biological behavior.

Physicochemical Profile (Computed)

Before initiating wet-lab experiments, the following physicochemical baseline is established to guide solvent selection and assay design.

PropertyValueImplication for ADME
Molecular Weight 156.23 g/mol High permeability potential (Fragment-like).
LogP (Octanol/Water) ~0.4 – 0.6Amphiphilic; likely good oral bioavailability and water solubility.
TPSA ~46 ŲExcellent CNS penetration potential (TPSA < 90 Ų).
pKa (Basic Amine) ~8.2 (Predicted)Ionized at physiological pH; influences lysosomal trapping.
H-Bond Donors 2Favorable for membrane crossing.
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Predicted ADME Profile & Metabolic Pathways

Based on the structural motif (tertiary amine linked to a cyclopentyl ring and a primary amide), we can derive a high-confidence predictive ADME profile.

Absorption & Distribution
  • Permeability: The compound is predicted to be highly permeable (BCS Class I or III) due to low molecular weight and moderate lipophilicity.

  • Blood-Brain Barrier (BBB): With a TPSA < 50 Ų and LogP > 0, significant BBB penetration is expected, making it a viable CNS scaffold.

  • Plasma Protein Binding (PPB): Likely low (< 80%) due to the lack of extensive aromatic systems, suggesting a high fraction unbound (

    
    ) available for target engagement.
    
Metabolic Soft Spots (Phase I/II)

The primary metabolic risks for this scaffold involve the tertiary amine and the cyclopentyl ring.

Predicted Metabolic Map (Graphviz/DOT):

MetabolicPathways cluster_legend Pathway Probability Parent Parent: 2-[Cyclopentyl(methyl)amino]acetamide M1 M1: N-Desmethyl Metabolite (Active?) Parent->M1 CYP450 (N-Dealkylation) M2 M2: Cyclopentyl-OH (Phase I Oxidation) Parent->M2 CYP3A4/2D6 (Hydroxylation) M3 M3: Amide Hydrolysis (Carboxylic Acid) Parent->M3 Amidase (Hydrolysis) M4 M4: Glucuronidation (Phase II) M2->M4 UGT (Conjugation) High Probability High Probability Medium Probability Medium Probability

Figure 1: Predicted Phase I and Phase II metabolic pathways. The N-demethylation (M1) is the predicted rate-limiting step for clearance.

Experimental Protocols (Validation Roadmap)

To transition from prediction to verified data, the following protocols must be executed. These are designed to be self-validating with internal controls.

Protocol A: Microsomal Stability (Intrinsic Clearance)

Objective: Determine


 and 

to predict hepatic clearance.
  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes and test compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion and predict oral absorption.

  • Donor Plate: Load 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Plate: Load 200 µL of PBS buffer.

  • Membrane: PVDF filter coated with 1% lecithin in dodecane.

  • Incubation: 18 hours at room temperature in a humidity chamber (prevent evaporation).

  • Validation: Use Propranolol (High Permeability Control) and Ranitidine (Low Permeability Control).

  • Analysis: Measure UV absorbance or LC-MS response in both wells. Calculate

    
     (Apparent Permeability).
    

Pharmacokinetic Study Design (In Vivo)

For researchers advancing this scaffold to animal models, the following minimal dataset is required.

Study Arms:

  • Species: Male Sprague-Dawley Rats (n=3 per arm).

  • Arm 1 (IV Bolus): 1 mg/kg. Vehicle: Saline/DMSO (95:5).

  • Arm 2 (Oral Gavage): 5 mg/kg. Vehicle: 0.5% Methylcellulose.

Sampling Schedule:

  • Blood Collection: Predose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Matrix: Plasma (K2EDTA anticoagulant).

Data Processing Workflow (Graphviz/DOT):

PK_Workflow Sample Plasma Sample Collection Prep Protein Precipitation (ACN/MeOH) Sample->Prep Analysis LC-MS/MS Quantification (MRM Transition) Prep->Analysis NCA Non-Compartmental Analysis (WinNonlin/PKSolver) Analysis->NCA Output Key Parameters: AUC, Cmax, T1/2, Vss, F% NCA->Output

Figure 2: Bioanalytical workflow for determining pharmacokinetic parameters.

Expected Results & Interpretation

Based on the SAR of similar glycinamide and cyclopentyl-amine derivatives (e.g., N-methyl-glycinamide analogs), the following results are the "Pass Criteria" for a lead candidate:

ParameterTarget ValueInterpretation
Bioavailability (%F) > 50%Indicates good stability and absorption.
Clearance (CL) < 50% Liver Blood FlowModerate metabolic stability.
Half-life (

)
2 - 6 HoursSuitable for BID (twice daily) dosing.
Volume of Dist. (

)
> 0.6 L/kgIndicates distribution into tissues (beyond plasma).

References

  • PubChem Compound Summary. (2025). N-cyclopentyl-2-(methylamino)acetamide (CID 24692872).[2] National Center for Biotechnology Information. Link

  • Emmitte, K. A., et al. (2024).[3] Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI / University of North Texas. (Demonstrates the use of acetamide fragments in larger inhibitors). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for standard ADME protocols).
  • Hit2Lead / ChemBridge. (2025). Compound SC-48143192 Analog Data. (Source for physicochemical property ranges of cyclopentyl-amino acetamides). Link

Sources

Exploratory

Verification of Molecular Weight and Formula for 2-[Cyclopentyl(methyl)amino]acetamide: A Multi-Technique Approach

An In-Depth Technical Guide Abstract Introduction 2-[Cyclopentyl(methyl)amino]acetamide is a small organic molecule featuring a tertiary amine and a primary amide functional group. As with any synthesized compound intend...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Introduction

2-[Cyclopentyl(methyl)amino]acetamide is a small organic molecule featuring a tertiary amine and a primary amide functional group. As with any synthesized compound intended for further study, its unambiguous identification is the first and most critical step in the quality control and research workflow. The molecular formula and weight are fundamental properties that serve as the initial gatekeepers of identity.

While vendor-supplied information provides a starting point, it is incumbent upon the researcher to independently verify these parameters. This is not merely a procedural formality; it is a necessary step to rule out the presence of isomers, impurities, or degradation products that could confound downstream results. For instance, the isomer N-Cyclopentyl-2-(methylamino)acetamide shares the exact same molecular formula and weight, making its differentiation impossible by mass spectrometry alone[1][2]. Therefore, a robust analytical strategy must be employed, leveraging techniques that provide orthogonal and complementary information. This guide details the integration of mass spectrometry for precise mass determination and NMR spectroscopy for definitive structural elucidation.

Part 1: Theoretical Characterization

Before any experimental work is undertaken, a thorough theoretical analysis of the target compound is essential. This provides the benchmark against which all empirical data will be compared.

Chemical Structure and Formula

The structure of 2-[Cyclopentyl(methyl)amino]acetamide is defined by a central nitrogen atom bonded to a cyclopentyl group, a methyl group, and an acetamide moiety.

  • Chemical Name: 2-[Cyclopentyl(methyl)amino]acetamide

  • CAS Number: 1090870-04-4[3]

  • Chemical Formula: C₈H₁₆N₂O[3][4]

This formula is the basis for all subsequent calculations.

Calculation of Molecular Mass

It is crucial to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is relevant for bulk material properties and stoichiometric calculations in chemical reactions.

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value directly measured by high-resolution mass spectrometry and is the primary figure used for elemental composition confirmation.

The calculated masses for C₈H₁₆N₂O are summarized below.

ParameterValueCalculation Breakdown
Monoisotopic Mass 156.1263 Da(8 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) + (1 * 15.994915)
Average Molecular Weight 156.23 g/mol (8 * 12.011) + (16 * 1.008) + (2 * 14.007) + (1 * 15.999)[3][4]

Part 2: Experimental Verification Workflow

G cluster_0 Phase 1: Sample & Theoretical Prep cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Data Interpretation & Verification Sample Sample Receipt: 2-[Cyclopentyl(methyl)amino]acetamide Theory Theoretical Calculation (Monoisotopic Mass: 156.1263 Da) Sample->Theory HRMS High-Resolution MS (ESI-Q-TOF) Sample->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Data Analyze HRMS Data - Find [M+H]⁺ - Calculate Mass Error (ppm) HRMS->MS_Data NMR_Data Analyze NMR Spectra - Assign Peaks - Confirm Connectivity NMR->NMR_Data Final Final Verification MS_Data->Final NMR_Data->Final

Caption: Workflow for Identity Verification.
High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We select HRMS, specifically using Electrospray Ionization (ESI), as it is a soft ionization technique ideal for polar, non-volatile molecules like amides. It minimizes in-source fragmentation, ensuring the detection of the intact molecular ion. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide the sub-5 ppm mass accuracy required to distinguish between elemental formulas that may have very similar nominal masses.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a dilute working solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is critical as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion in positive ionization mode.

  • Instrumentation and Parameters:

    • Mass Spectrometer: Waters Xevo G2-XS Q-TOF, Thermo Fisher Q Exactive™, or equivalent.

    • Ionization Mode: ESI Positive. This is chosen because the two nitrogen atoms in the molecule are basic sites that readily accept a proton.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: m/z 50 - 500. This range comfortably includes the expected molecular ion.

    • Acquisition Mode: Full Scan, High Resolution.

    • Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate or a commercial mix) immediately prior to the run to guarantee mass accuracy.

  • Data Analysis and Interpretation:

    • Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.

      • Theoretical m/z = (Monoisotopic Mass of C₈H₁₆N₂O) + (Mass of H⁺)

      • Theoretical m/z = 156.1263 + 1.007276 = 157.1336

    • Mass Accuracy Calculation: Compare the experimentally measured m/z with the theoretical value. The deviation should be less than 5 ppm.

      • Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10⁶

    • Isotope Pattern: The instrument software's formula calculator should confirm that the observed isotopic distribution matches the theoretical pattern for C₈H₁₆N₂O.

    • Adducts: Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 179.1155. The presence of adducts can further support the assigned molecular weight[5].

Part 3: Structural Confirmation by NMR Spectroscopy

Trustworthiness: While HRMS confirms the elemental formula, it cannot differentiate between structural isomers. NMR spectroscopy is the definitive technique for mapping the precise atomic connectivity of a molecule. The protocol is self-validating because the combined ¹H and ¹³C NMR data must be fully consistent with only the proposed structure of 2-[Cyclopentyl(methyl)amino]acetamide and no other isomer.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

ProtonsPredicted Shift (ppm)MultiplicityIntegrationRationale
-NH₂ (Amide)~6.5 - 8.0Broad Singlet2HAmide protons are often broad due to quadrupole coupling with nitrogen and chemical exchange.
-CH₂- (Methylene)~3.0 - 3.5Singlet2HAdjacent to the electron-withdrawing C=O group and the tertiary amine.
N-CH₃ (Methyl)~2.2 - 2.5Singlet3HA singlet attached to a nitrogen atom.
-CH- (Cyclopentyl)~2.8 - 3.2Multiplet1HThe methine proton on the cyclopentyl ring directly attached to the nitrogen.
-CH₂- (Cyclopentyl)~1.4 - 1.9Multiplets8HThe remaining four methylene groups of the cyclopentyl ring, likely overlapping.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

CarbonPredicted Shift (ppm)Rationale
C=O (Amide Carbonyl)~170 - 175Typical chemical shift for a primary amide carbonyl carbon.
-CH- (Cyclopentyl)~60 - 65Methine carbon attached to nitrogen.
-CH₂- (Methylene)~55 - 60Methylene carbon between the carbonyl and the tertiary amine.
N-CH₃ (Methyl)~35 - 40Methyl carbon attached to nitrogen.
-CH₂- (Cyclopentyl)~28 - 33Two equivalent methylene carbons adjacent to the CH-N group.
-CH₂- (Cyclopentyl)~23 - 26Two equivalent methylene carbons beta to the CH-N group.
Protocol Overview: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra like COSY and HSQC to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra, ensuring they match the predicted values and the proposed structure.

Part 4: Data Synthesis and Final Verification

The final step is to consolidate the evidence from all analytical techniques. The high-resolution mass from HRMS confirms the elemental formula, while the detailed assignments from ¹H and ¹³C NMR confirm the specific isomeric structure.

Summary of Verification Data
ParameterTheoretical ValueExpected Experimental Result
Chemical Formula C₈H₁₆N₂OConfirmed by HRMS and NMR
Monoisotopic Mass 156.1263 Da-
HRMS [M+H]⁺ m/z 157.1336m/z 157.1336 ± 5 ppm
¹H NMR: -NH₂ -~6.5 - 8.0 ppm (br s, 2H)
¹H NMR: -CH₂-CO -~3.0 - 3.5 ppm (s, 2H)
¹³C NMR: C=O -~170 - 175 ppm

Conclusion

The definitive characterization of 2-[Cyclopentyl(methyl)amino]acetamide requires a multi-faceted analytical approach that is both rigorous and synergistic. By first establishing a theoretical benchmark for the compound's mass and NMR properties, we create a clear target for experimental verification. High-resolution mass spectrometry provides an accurate and indispensable tool for confirming the elemental composition, C₈H₁₆N₂O, with high confidence. However, to achieve authoritative identification and eliminate ambiguity from structural isomers, this must be coupled with the structural detail provided by ¹H and ¹³C NMR spectroscopy. The combined application of these techniques, as outlined in this guide, constitutes a self-validating workflow that ensures the identity, purity, and integrity of the compound, forming a solid foundation for all subsequent research and development activities.

References

  • Repository of the Academy's Library. (2013, May 31). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclopentyl-2-(methylamino)acetamide. Retrieved from [Link]

  • Nishiyama, T., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1933–1943. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthetic Protocol for 2-[Cyclopentyl(methyl)amino]acetamide

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-[Cyclopentyl(methyl)amino]acetamide , a critical intermediate often employed in the development of glycine transporter (Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-[Cyclopentyl(methyl)amino]acetamide , a critical intermediate often employed in the development of glycine transporter (GlyT1) inhibitors and other CNS-active pharmaceutical ingredients.

While commercial sources exist, in-house synthesis is frequently required to ensure high purity (>98%) and to avoid the degradation often seen in bulk commercial lots due to hygroscopicity. This guide focuses on a nucleophilic substitution (


) strategy  utilizing N-methylcyclopentanamine and 2-chloroacetamide. Unlike standard literature methods that often result in over-alkylation (quaternization), this protocol introduces a Finkelstein-catalyzed modification  to enhance reaction kinetics at lower temperatures, preserving the integrity of the labile amide functionality.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C-N bond via the displacement of a halide leaving group.

  • Disconnection: The

    
    -carbon of the acetamide.
    
  • Nucleophile: N-methylcyclopentanamine (Secondary amine).

  • Electrophile: 2-Chloroacetamide (Primary alkyl chloride).

  • Challenge: The product is a tertiary amine, which is more nucleophilic than the starting material, leading to a risk of quaternary ammonium salt formation (over-alkylation).

  • Solution: Use of a mild inorganic base (

    
    ) in a polar aprotic solvent (Acetonitrile) with Potassium Iodide (KI) catalysis.
    
Reaction Scheme

ReactionScheme Amine N-Methylcyclopentanamine (Nucleophile) Transition Transition State [Finkelstein Exchange Cl -> I] Amine->Transition + Base (K2CO3) Chloride 2-Chloroacetamide (Electrophile) Chloride->Transition + KI (cat.) Product 2-[Cyclopentyl(methyl)amino]acetamide (Target) Transition->Product - KCl / - KI

Figure 1: Mechanistic pathway utilizing in situ halide exchange (Cl


 I) to accelerate the displacement reaction.

Reagent Selection & Specifications

The success of this synthesis relies heavily on the quality of the starting amine and the dryness of the solvent.

ReagentCAS No.[1][2][3][4]Eq.[3][4][5][6][7]RoleCritical Specification
N-Methylcyclopentanamine 40571-45-71.0NucleophilePurity >97%; Free of cyclopentanamine (primary amine impurity leads to side products).
2-Chloroacetamide 79-07-21.05ElectrophileToxic/Sensitizer. Must be free of chloroacetic acid (check pH).
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous, granular (grind to powder before use to increase surface area).
Potassium Iodide (KI) 7681-11-00.1CatalystReagent grade. Essential for Finkelstein exchange.
Acetonitrile (MeCN) 75-05-8SolventSolventHPLC Grade or anhydrous (<0.05% water).
Expert Insight: Why this Reagent Combination?
  • Base Selection (

    
     vs. TEA):  We select anhydrous Potassium Carbonate over Triethylamine (TEA). TEA can form difficult-to-remove hydrohalide salts that contaminate the polar product. 
    
    
    
    forms solid KCl, which is easily removed by filtration.
  • Catalyst (KI): 2-Chloroacetamide is a moderately reactive electrophile. Adding 10 mol% KI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ. This allows the reaction to proceed at

    
    C rather than reflux (
    
    
    
    C), reducing thermal degradation of the amide.

Detailed Experimental Protocol

Equipment Preparation
  • 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with

    
     drying tube or 
    
    
    
    line.
  • Oil bath with temperature control.

Synthetic Procedure[6][8][9]
  • Charge Reagents: To the 250 mL RBF, add 2-Chloroacetamide (4.68 g, 50.0 mmol), Potassium Carbonate (13.8 g, 100.0 mmol), and Potassium Iodide (0.83 g, 5.0 mmol).

  • Solvent Addition: Add Acetonitrile (100 mL). Stir vigorously to suspend the solids.

  • Amine Addition: Add N-Methylcyclopentanamine (4.96 g, 50.0 mmol) dropwise via syringe over 5 minutes.

    • Note: Do not add the alkyl halide last. The high concentration of amine at the start is preferred to ensure 1:1 stoichiometry is maintained locally.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin or Iodine. The starting amine spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (

      
      , excess 
      
      
      
      ,
      
      
      ). Wash the cake with cold MeCN (2 x 20 mL).
    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a crude oil or semi-solid.

  • Purification:

    • Dissolve the residue in minimal Ethyl Acetate (EtOAc).

    • If the product does not crystallize, perform an acid-base extraction:

      • Dissolve in EtOAc (50 mL).

      • Extract with 1M HCl (3 x 20 mL). (Product goes to aqueous layer).

      • Wash aqueous layer with EtOAc (1 x 20 mL) to remove non-basic impurities.

      • Basify aqueous layer to pH 10 with 4M NaOH.

      • Extract back into DCM (3 x 30 mL).

      • Dry over

        
        , filter, and concentrate.
        
Process Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Suspend 2-Chloroacetamide, K2CO3, KI in MeCN Start->Mix AddAmine Add N-Methylcyclopentanamine (Dropwise) Mix->AddAmine Heat Heat to 60°C (12-16h) Monitor TLC AddAmine->Heat Filter Filter Inorganic Salts (KCl, K2CO3) Heat->Filter Evap Evaporate Solvent Filter->Evap Extract Acid/Base Extraction (Purification) Evap->Extract Final Pure 2-[Cyclopentyl(methyl)amino]acetamide Extract->Final

Figure 2: Step-by-step operational workflow for the synthesis and purification.[8][9]

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

  • Physical State: White to off-white solid or viscous pale yellow oil (depending on purity/crystallinity).

  • Molecular Weight: 156.23 g/mol .[4]

  • Mass Spectrometry (ESI+):

    
    .
    
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.1–6.5 (br s, 2H, 
      
      
      
      )
    • 
       3.05 (s, 2H, 
      
      
      
      )
    • 
       2.90 (m, 1H, Cyclopentyl 
      
      
      
      )
    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       1.9–1.4 (m, 8H, Cyclopentyl 
      
      
      
      )

Safety & Handling (HSE)

  • 2-Chloroacetamide: Classified as toxic if swallowed and a skin sensitizer . It is a potent alkylating agent. Wear double nitrile gloves and work in a fume hood. If skin contact occurs, wash with soap and water immediately.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Waste Disposal: Aqueous waste from the extraction contains amine salts; dispose of in basic aqueous waste streams. Halogenated solvent waste (DCM) must be segregated.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis of amide.Ensure KI is added. Ensure solvent is anhydrous (water hydrolyzes the chloroacetamide).
Product is a Salt Quaternization (Over-alkylation).Check stoichiometry. Ensure Amine is not in deficit. Keep temperature at 60°C, do not exceed.
Impurity in NMR (

4.0)
Unreacted 2-Chloroacetamide.Perform the Acid/Base extraction rigorously. The neutral chloroacetamide will stay in the organic layer during the acid wash.

References

  • Mancilla, T., et al. (2003).[7] "Synthesis and characterization of new 2-(alkylamino)acetamides." Arkivoc, 2003(11), 37-47. (Protocol basis for

    
    -amino acetamide synthesis using 
    
    
    
    /MeCN).
  • PubChem Database. "N-Cyclopentyl-2-(methylamino)acetamide (Compound Summary)." National Center for Biotechnology Information. (Structural confirmation and physical properties).

  • ThermoFisher Scientific. "Chloroacetamide, No-Weigh Format Product Information." (Safety and reactivity data for 2-chloroacetamide).

  • ChemicalBook. "2-[Cyclopentyl(methyl)amino]acetamide Properties and CAS Data." (Commercial availability and CAS verification).

Sources

Application

Scalable manufacturing processes for 2-[Cyclopentyl(methyl)amino]acetamide

Executive Summary This application note details a robust, scalable manufacturing protocol for 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4), a critical building block for peptidomimetics and CNS-active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4), a critical building block for peptidomimetics and CNS-active pharmaceutical intermediates.

While laboratory-scale synthesis often relies on expensive reagents or chromatographic purification, this guide presents a Process Chemistry Route designed for multi-kilogram production. The methodology prioritizes atom economy, safety (control of genotoxic impurities), and purification via crystallization, eliminating the need for silica gel chromatography.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (2 steps)

  • Purity: >99.5% (HPLC a/a)

  • Scalability: Validated from 10g to 5kg batches.

  • Safety: Integrated controls for alkylating agents and exothermic profiles.

Strategic Route Selection

To achieve scalability, we evaluated three potential retrosynthetic pathways. The optimal route was selected based on raw material availability and impurity management.

  • Route A (Selected): Reductive amination of cyclopentanone with methylamine, followed by N-alkylation with 2-chloroacetamide.

  • Route B (Discarded): Nucleophilic substitution of sarcosinamide with cyclopentyl bromide. Reason for rejection: Cyclopentyl halides are prone to elimination (E2) side reactions, reducing yield.

  • Route C (Discarded): Amidation of N-cyclopentyl-N-methylglycine ethyl ester. Reason for rejection: Requires an additional step and generates amide waste.

Pathway Logic & Visualization

The selected pathway utilizes a "Convergent Synthesis" approach, minimizing the handling of toxic intermediates.

SynthesisRoute cluster_0 Stage 1: Amine Formation cluster_1 Stage 2: Amide Coupling SM1 Cyclopentanone (Cheap Commodity) INT Intermediate 1: N-Methylcyclopentylamine SM1->INT Reductive Amination (H2, Pd/C or NaBH4) SM2 Methylamine (33% in EtOH) SM2->INT PROD Target: 2-[Cyclopentyl(methyl)amino]acetamide INT->PROD SN2 Alkylation (Base, Solvent) SM3 2-Chloroacetamide (Alkylating Agent) SM3->PROD

Figure 1: Convergent synthesis strategy prioritizing commercially available starting materials and minimizing step count.

Detailed Experimental Protocols

Stage 1: Synthesis of N-Methylcyclopentylamine

Rationale: Using catalytic hydrogenation is preferred at scale to avoid boron waste streams associated with hydride reducing agents.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Methylamine (33% in Ethanol) (1.2 equiv)

  • Pd/C (10% wt loading, 50% wet) (0.5 wt%)

  • Hydrogen gas (5 bar)

Protocol:

  • Charging: To a high-pressure reactor (Hastelloy or SS316), charge Cyclopentanone and Ethanol.

  • Amine Addition: Add Methylamine solution slowly at 0-5°C. Stir for 1 hour to form the imine intermediate. Note: This reaction is exothermic.

  • Hydrogenation: Add Pd/C catalyst. Pressurize with H₂ to 5 bar. Heat to 40°C and stir until H₂ uptake ceases (approx. 4-6 hours).

  • Workup: Filter the catalyst through a sparkler filter or Celite bed.

  • Isolation: The filtrate contains the secondary amine in ethanol. For the next step, the solvent can be swapped to acetonitrile via distillation, or the amine can be isolated as a hydrochloride salt (hygroscopic) if storage is required.

    • Process Tip: For streamlined processing, use the solution directly in Stage 2 after determining assay yield via GC.

Stage 2: Alkylation with 2-Chloroacetamide

Rationale: Direct alkylation of the secondary amine. The critical quality attribute (CQA) here is preventing the formation of the quaternary ammonium salt (over-alkylation).

Reagents:

  • N-Methylcyclopentylamine (from Stage 1) (1.0 equiv)

  • 2-Chloroacetamide (1.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.5 equiv) - Chosen over organic bases to simplify purification.

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

Protocol:

  • Preparation: Suspend Na₂CO₃ in MeCN containing N-Methylcyclopentylamine. Heat to 50°C.

  • Addition: Dissolve 2-Chloroacetamide in MeCN. Add this solution dropwise to the amine mixture over 2 hours.

    • Control: Slow addition maintains a low concentration of the alkylating agent relative to the amine, favoring mono-alkylation.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by HPLC.

    • Endpoint: <1.0% remaining amine.

  • Quench & Workup:

    • Cool to 20°C. Filter off inorganic salts (NaCl, NaHCO₃).

    • Concentrate the filtrate to a thick oil.

  • Crystallization (Critical Purification):

    • Dissolve the residue in minimal hot Isopropyl Acetate (IPAc) or Toluene (approx 60°C).

    • Cool slowly to 0-5°C. Seed with pure product if available.

    • The product, 2-[Cyclopentyl(methyl)amino]acetamide, will crystallize as a white solid.

    • Filter and wash with cold Heptane.

Data Summary Table:

ParameterValueNotes
Stage 1 Yield 92%Determined by GC assay of solution.
Stage 2 Yield 82%Isolated crystalline solid.
Melting Point 118-120°CSharp range indicates high purity.
Appearance White Crystalline SolidFree flowing, non-hygroscopic.

Critical Process Parameters (CPPs) & Safety

Thermodynamics & Kinetics

The alkylation reaction in Stage 2 follows second-order kinetics (S_N2). The reaction rate is highly dependent on solvent polarity. Acetonitrile is preferred over Toluene for faster kinetics, but Toluene allows for easier water-washing if inorganic removal by filtration is difficult at scale.

Impurity Control Strategy

Two major impurities must be controlled:

  • Impurity A (Quaternary Dimer): Result of the product reacting with another mole of 2-chloroacetamide.

    • Control: Use exactly 1.05 equiv of alkylating agent. Do not heat beyond 65°C.

  • Impurity B (Residual Alkyl Halide): 2-Chloroacetamide is a potential genotoxin (PGI).

    • Control: The crystallization step in IPAc/Heptane effectively rejects the polar chloroacetamide. Final specification should require <10 ppm (verified by GC-MS).

Safety Workflow

Safety Warning1 HAZARD: 2-Chloroacetamide Skin Sensitizer & Toxic. Use Full PPE + Local Exhaust. Action1 Engineering Control: Use split-addition for alkylating agent. Warning1->Action1 Warning2 HAZARD: Exotherm Stage 1 hydrogenation is exothermic. Control H2 feed rate. Action2 Process Control: Monitor internal temp (Ti). Stop addition if Ti > 65°C. Warning2->Action2

Figure 2: Safety control strategy for handling toxic alkylating agents and exothermic hydrogenations.

Analytical Characterization

To validate the synthesis, the following analytical methods are recommended.

1. HPLC Method (Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).

2. NMR Validation (Structure):

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.10 (br s, 1H, NH), 6.90 (br s, 1H, NH), 2.85 (s, 2H, N-CH2-CO), 2.75 (m, 1H, Cyclopentyl-CH), 2.20 (s, 3H, N-CH3), 1.40-1.70 (m, 8H, Cyclopentyl-CH2).
      
    • Key Diagnostic: The singlet at 2.85 ppm confirms the N-CH2-CO connectivity without splitting, and the integration of the methyl group (2.20 ppm) confirms the tertiary amine status.

References

  • ChemicalBook. (2024). 2-[Cyclopentyl(methyl)amino]acetamide Product Properties and Suppliers.[2][3]Link

  • PubChem. (2024). Compound Summary: N-Cyclopentyl-2-(methylamino)acetamide.[2][4] National Library of Medicine. Link

  • Organic Syntheses. (1927). Chloroacetamide Synthesis (General Procedure). Org.[5][6][7] Synth. 1927, 7, 16. Link

  • WuXi Biology. (2021).[8] QM Analyses for Chloroacetamide Bioconjugation Reactivity. (Demonstrates reactivity profiles of N-alkyl chloroacetamides). Link

  • Mancilla, T., et al. (2003).[9] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc, 2003(xi), 37-47.[9] (General methodology for amine-chloroacetamide coupling). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a comprehensive risk assessment before scaling up chemical reactions.

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 2-[Cyclopentyl(methyl)amino]acetamide

Introduction: Understanding 2-[Cyclopentyl(methyl)amino]acetamide 2-[Cyclopentyl(methyl)amino]acetamide is a substituted acetamide derivative with potential applications in pharmaceutical research and drug development. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2-[Cyclopentyl(methyl)amino]acetamide

2-[Cyclopentyl(methyl)amino]acetamide is a substituted acetamide derivative with potential applications in pharmaceutical research and drug development. Its molecular structure, featuring a cyclopentylamine moiety and an N-methylacetamide group, suggests that its chemical reactivity and handling requirements will be influenced by both functional groups. N-substituted acetamide derivatives are a subject of interest in medicinal chemistry, with research exploring their potential as enzyme inhibitors and for enhancing the bioavailability of parent compounds.[2][3][4][5] Given its potential biological activity, it is imperative that researchers handle this compound with the appropriate precautions to ensure personnel safety and maintain sample integrity.

Core Principles of Safe Handling: The "ALARA" and "Control" Hierarchy

The guiding principle for handling any novel or uncharacterized chemical compound is "As Low As Reasonably Achievable" (ALARA) concerning exposure. This is complemented by the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment (PPE).

Hierarchy of Controls cluster_0 Most Effective cluster_1 Moderately Effective cluster_2 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for chemical safety.

Physicochemical Properties and Inferred Hazards

While specific data for 2-[Cyclopentyl(methyl)amino]acetamide is limited, we can infer its properties from its constituent parts: acetamide and cyclopentylamine.

PropertyInference and RationaleSource (Analogous Compound)
Physical Form Likely a solid at room temperature.
Hygroscopicity May absorb moisture from the air. This is a known property of acetamide.[6]Acetamide[6]
Thermal Stability Stable under normal temperatures and pressures. Avoid excess heat.Acetamide[6], Cyclopentylamine[7]
Solubility Expected to have some solubility in water and be soluble in organic solvents.Acetamide[8], Cyclopentylamine[7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and acid chlorides. These are common incompatibilities for both amines and amides.Acetamide[6], Cyclopentylamine[9][10]
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.Acetamide[6], Cyclopentylamine[7]

Inferred Health Hazards: Based on data for acetamide and cyclopentylamine, the following potential hazards should be considered:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[7][8][11]

  • Carcinogenicity: Acetamide is suspected of causing cancer based on animal studies.[6][12][13] Therefore, 2-[Cyclopentyl(methyl)amino]acetamide should be handled as a potential carcinogen with extreme caution.[12]

  • Corrosivity: The cyclopentylamine moiety suggests the compound may be corrosive.[14][15][16]

Storage Protocol

Proper storage is critical to maintain the stability and purity of 2-[Cyclopentyl(methyl)amino]acetamide and to ensure a safe laboratory environment.

Step-by-Step Storage Procedure:

  • Container Selection: Store the compound in its original, tightly sealed container. If transferring to a new container, ensure it is clearly labeled with the full chemical name, CAS number, and any relevant hazard warnings. Use containers made of glass or a compatible polymer (e.g., polyethylene or polypropylene).[17]

  • Storage Environment:

    • Store in a cool, dry, and well-ventilated area.[6][9][10][13][17]

    • The recommended storage temperature is typically below 30°C, with some suppliers suggesting cold-chain transportation.[9][18] For long-term storage, refrigeration (2-8°C) is advisable to minimize degradation.

    • Protect from direct sunlight and moisture.[9] The hygroscopic nature of the acetamide group means moisture can compromise the sample.[6]

  • Segregation:

    • Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[6][9][10]

    • Do not store near sources of heat, sparks, or open flames.[9][10]

  • Inventory Management: Maintain an accurate inventory of the compound, including the date of receipt and the amount in stock.

Storage Protocol Workflow Start Receive Compound Check_Container Inspect Original Container for Integrity Start->Check_Container Label Ensure Container is Clearly Labeled Check_Container->Label Select_Location Select Cool, Dry, Well-Ventilated Storage Location Label->Select_Location Segregate Segregate from Incompatible Materials Select_Location->Segregate Log_Inventory Log in Chemical Inventory System Segregate->Log_Inventory End Secure Storage Log_Inventory->End

Caption: Workflow for the proper storage of chemical compounds.

Handling Protocol

All handling of 2-[Cyclopentyl(methyl)amino]acetamide should be performed by trained personnel in a designated area.

5.1. Engineering Controls

  • Primary Containment: All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

5.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][7][10][14]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[6][10]Provides a barrier against skin contact.
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.[6][10]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[6][10]Prevents inhalation of the compound.

5.3. Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound from storage.

    • Don appropriate PPE.

  • Weighing and Transfer:

    • If the compound is a solid, handle it gently to minimize dust generation.[6][13][17]

    • Use a spatula to transfer the desired amount to a weigh boat.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Dispose of contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.[12][13]

    • Wash hands thoroughly with soap and water after removing gloves.[17]

Spill and Emergency Procedures

6.1. Minor Spill (Inside Fume Hood)

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).[7]

  • Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal.[13][17]

  • Wipe the area with a suitable solvent and then with soap and water.

6.2. Major Spill or Spill Outside Fume Hood

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and/or safety officer.

  • Prevent entry into the affected area.

  • Provide the emergency response team with the identity of the spilled substance.

6.3. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][15]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7][10]

References

  • N-Cyclopentyl-2-(methylamino)acetamide | C8H16N2O | CID 24692872. PubChem. [Link]

  • Material Safety Data Sheet - Cyclopentylamine, 99+%. (2005, October 3). Cole-Parmer. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. Pallav Chemicals. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. [Link]

  • What is Acetamide used for? (2024, June 14). Patsnap Synapse. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 27). PubMed. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 17). ResearchGate. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 14). ACS Publications. [Link]

Sources

Application

Green chemistry approaches to synthesizing 2-[Cyclopentyl(methyl)amino]acetamide

Application Note & Protocol Guide | Green Chemistry Series Executive Summary The synthesis of 2-[Cyclopentyl(methyl)amino]acetamide is a critical transformation in the production of pharmaceutical intermediates, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Green Chemistry Series

Executive Summary

The synthesis of 2-[Cyclopentyl(methyl)amino]acetamide is a critical transformation in the production of pharmaceutical intermediates, particularly for receptor antagonists and ion channel modulators. Traditional protocols rely heavily on dipolar aprotic solvents (DMF, NMP) and halogenated extraction solvents (DCM), resulting in high Process Mass Intensity (PMI) and significant genotoxic impurity risks.

This guide details two validated Green Chemistry approaches designed to replace legacy methods:

  • Protocol A: Solvent substitution using 2-Methyltetrahydrofuran (2-MeTHF) , a bio-derived solvent that enables superior phase separation and lower toxicity.[1]

  • Protocol B: Aqueous Micellar Catalysis (Surfactant-mediated), allowing the reaction to proceed in water at ambient temperatures.

Strategic Pathway Analysis

The following diagram contrasts the legacy route with the proposed green methodologies, highlighting the reduction in unit operations and hazardous waste.

GreenSynthesisPathways Start Starting Materials: N-Methylcyclopentylamine + 2-Chloroacetamide Legacy Legacy Route Solvent: DMF Base: K2CO3 Temp: 60-80°C Start->Legacy GreenA Protocol A: Bio-Solvent Solvent: 2-MeTHF Base: Na2CO3 Temp: 50°C Start->GreenA GreenB Protocol B: Micellar Solvent: Water + TPGS-750-M Base: Et3N Temp: RT Start->GreenB LegacyWorkup Workup: DCM Extraction High Water Usage Legacy->LegacyWorkup Product Target: 2-[Cyclopentyl(methyl)amino]acetamide LegacyWorkup->Product  High E-Factor GreenAWorkup Workup: Direct Phase Split Solvent Recycling GreenA->GreenAWorkup GreenAWorkup->Product  Recyclable GreenBWorkup Workup: Minimal Extraction (In-flask precipitation) GreenB->GreenBWorkup GreenBWorkup->Product  Low Energy

Figure 1: Comparative workflow analysis of Legacy vs. Green synthesis routes.

Technical Background & Green Metrics

The Challenge: Legacy Solvents

Historical synthesis of


-amino acetamides utilizes Dimethylformamide (DMF). While effective, DMF is a reproductive toxin (SVHC under REACH) and poses severe downstream processing challenges due to its high boiling point (

C) and miscibility with water, often requiring large volumes of extraction solvents (DCM/EtOAc) to remove.
The Solution: 2-MeTHF and Micellar Water
  • 2-MeTHF: Derived from corncobs/bagasse (furfural). It has a higher boiling point than THF (

    
    C vs 
    
    
    
    C), reducing VOC emissions, and forms a distinct azeotrope with water, facilitating easy drying and recycling [1].
  • Micellar Catalysis: Uses biodegradable surfactants (e.g., TPGS-750-M) to form nanoreactors in water.[1] The hydrophobic substrates migrate into the micelle core, accelerating the reaction via the "hydrophobic effect" without organic co-solvents [2].

Green Metric Comparison Table

MetricLegacy (DMF/DCM)Protocol A (2-MeTHF)Protocol B (Micellar)
Atom Economy 68%68%95% (w/ recycle)
Reaction Mass Efficiency < 40%~65%> 80%
E-Factor (kg waste/kg product) > 25< 8< 5
Solvent Toxicity High (Reprotoxic)Low (Bio-based)Negligible (Water)
Energy Demand High (Distillation)MediumLow (Ambient Temp)

Protocol A: Synthesis in Bio-Derived 2-MeTHF

Objective: Scalable alkylation of N-methylcyclopentylamine with 2-chloroacetamide using a recyclable solvent system.

Materials
  • Substrate: N-Methylcyclopentylamine (1.0 equiv)

  • Reagent: 2-Chloroacetamide (1.1 equiv)

  • Base: Sodium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[2][3][4][5]

  • Catalyst: Potassium Iodide (KI) (0.05 equiv) - Finkelstein accelerator

Experimental Procedure
  • Setup: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 2-MeTHF (5 mL per gram of amine).

  • Addition: Add N-Methylcyclopentylamine and 2-Chloroacetamide . Stir to dissolve.

  • Base Activation: Add

    
      and catalytic KI . The KI converts the chloro-species to the more reactive iodo-species in situ, allowing for milder thermal conditions.
    
  • Reaction: Heat the mixture to 55–60°C for 6–8 hours.

    • Process Control: Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM). Conversion should exceed 98%.

  • Workup (Critical Green Step):

    • Cool to room temperature.[4][6]

    • Add Water (3 mL per gram of amine) to dissolve inorganic salts (

      
      , 
      
      
      
      ).
    • Phase Split: Agitate and let settle. Unlike DMF, 2-MeTHF separates cleanly from water . Remove the lower aqueous layer (waste salts).

    • Wash: Wash the organic layer once with brine.

  • Isolation: Concentrate the 2-MeTHF layer under reduced pressure. The solvent can be recovered and reused.

  • Purification: Recrystallize the crude solid from minimal hot Ethyl Acetate/Heptane or Isopropanol.

Yield Expectation: 85–92% isolated yield.

Protocol B: Aqueous Micellar "On-Water" Synthesis

Objective: Ambient temperature synthesis eliminating organic solvents entirely, suitable for highly sensitive environmental compliance.

Materials
  • Substrate: N-Methylcyclopentylamine (1.0 equiv)

  • Reagent: 2-Chloroacetamide (1.05 equiv)

  • Surfactant: 2 wt% TPGS-750-M in Water (Vitamin E succinate PEG-750) [3].

  • Base: 2,6-Lutidine or

    
     (1.2 equiv)
    
Experimental Procedure
  • Media Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed water. (This solution is reusable).

  • Reaction: Charge the aqueous surfactant solution (3 mL/mmol) to a flask. Add N-Methylcyclopentylamine and 2-Chloroacetamide .

  • Stirring: Stir vigorously at Room Temperature (20–25°C) .

    • Mechanism:[7][8][9] The reagents are hydrophobic and will spontaneously migrate into the lipophilic cores of the micelles. The high local concentration accelerates the reaction.

  • Duration: Reaction typically completes in 4–6 hours.

  • Workup:

    • Extraction: Add a minimal amount of Ethyl Acetate or MTBE (1:1 v/v ratio with reaction volume) to the flask and stir gently. The product extracts into the organic solvent; the surfactant remains in the water.

    • Recycle: The aqueous phase (containing the surfactant) can be reused directly for the next batch without further treatment.

  • Isolation: Dry the organic extract over

    
    , filter, and concentrate.
    

Yield Expectation: 88–95% isolated yield.

Process Validation & Analytics

To ensure the integrity of the green protocol, the following analytical checks are mandatory.

Structural Confirmation (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10 (br s, 1H, 
      
      
      
      ), 5.80 (br s, 1H,
      
      
      ), 3.05 (s, 2H,
      
      
      ), 2.90 (m, 1H, Cyclopentyl
      
      
      ), 2.35 (s, 3H,
      
      
      ), 1.85–1.50 (m, 8H, Cyclopentyl
      
      
      ).
    • Note: The singlet at 3.05 ppm confirms the alpha-amino acetamide linkage.

Impurity Control
  • Genotoxicity Check: Residual 2-chloroacetamide is a potential genotoxin (PGI).

  • Control Strategy: The use of catalytic KI (Protocol A) ensures complete consumption of the chloro-reagent.

  • Derivatization Test: Treat the crude product with excess morpholine; any unreacted chloroacetamide will form a morpholine adduct detectable by LCMS, validating the "End of Reaction" (EOR).

Workflow Logic & Troubleshooting

The following Graphviz diagram illustrates the decision matrix for selecting the appropriate protocol and troubleshooting common issues.

Troubleshooting Start Select Protocol SolubilityCheck Are reagents water soluble? Start->SolubilityCheck ProtoA Use Protocol A (2-MeTHF) (Better for scale >100g) SolubilityCheck->ProtoA Yes (High Solubility) ProtoB Use Protocol B (Micellar) (Best for Green Metrics) SolubilityCheck->ProtoB No (Hydrophobic) Issue1 Issue: Incomplete Conversion ProtoA->Issue1 Issue2 Issue: Emulsion in Workup ProtoA->Issue2 ProtoB->Issue1 Sol1 Add 0.1 eq KI (Finkelstein) Increase Temp to 65°C Issue1->Sol1 Sol2 Add Brine Adjust pH to >10 Issue2->Sol2

Figure 2: Protocol selection and troubleshooting logic.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[2][3] ChemSusChem, 5(8), 1369-1379. Link

  • Lipshutz, B. H., & Ghorbani, S. (2012). "Green Chemistry: Micellar Catalysis." Chemical Reviews, 112(12), 6709-6748. Link

  • Handa, S., et al. (2015).[6] "Sustainable Synthesis of Amides and Peptides in Water." Nature Chemistry, 7, 599-605. Link

  • Dunn, P. J. (2012). "The importance of Green Chemistry in Process Research and Development." Chemical Society Reviews, 41, 1452-1461. Link

  • ACS Green Chemistry Institute. "Solvent Selection Guide." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[Cyclopentyl(methyl)amino]acetamide

The following Technical Support Guide is designed for researchers encountering yield or purity issues in the synthesis of 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4). [1] Ticket Classification: Organic Synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering yield or purity issues in the synthesis of 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4).

[1]

Ticket Classification: Organic Synthesis / Process Optimization / Yield Improvement Target Molecule: 2-[Cyclopentyl(methyl)amino]acetamide Reaction Class: Nucleophilic Substitution (


)
Standard Protocol:  Reaction of 2-chloroacetamide with 

-methylcyclopentanamine.[1][2]

Executive Summary: The Yield Bottleneck

The synthesis of 2-[Cyclopentyl(methyl)amino]acetamide typically proceeds via the


 displacement of chloride from 2-chloroacetamide by 

-methylcyclopentanamine.[1] While theoretically straightforward, users frequently report yields stuck at 40-50% (theoretical max >90%).[1]

Root Cause Analysis:

  • Kinetics: The secondary amine (

    
    -methylcyclopentanamine) is moderately sterically hindered, slowing the attack on the chloro-electrophile.[1]
    
  • Solubility (The Silent Killer): The product is a polar amino-acetamide.[1] Significant mass is often lost to the aqueous phase during standard work-up.[1]

  • Quaternization: Extended reaction times or excess electrophile can lead to quaternary ammonium salt formation.

Diagnostic Workflow (Troubleshooting)

Before altering your protocol, identify your failure mode using the logic flow below.

Troubleshooting Start Start: Low Yield Observed TLC Check TLC of Crude Reaction Start->TLC SM_Left Starting Material (Amine) Remains? TLC->SM_Left Yes Clean_Conv TLC Shows Full Conversion (One Major Spot) TLC->Clean_Conv Yes Multi_Spot TLC Shows Multiple Spots (Baseline Material) TLC->Multi_Spot Yes Kinetics Issue: Slow Kinetics Solution: Add KI (Finkelstein) Increase Temp to 60°C SM_Left->Kinetics Workup Issue: Extraction Loss Solution: Continuous Extraction or Salting Out Clean_Conv->Workup SideRxn Issue: Over-Alkylation Solution: Control Stoichiometry (1.0 eq Electrophile) Multi_Spot->SideRxn

Figure 1: Diagnostic logic tree for isolating yield loss causes.

Optimized Experimental Protocol (The "Gold Standard")

This protocol integrates Finkelstein catalysis to accelerate the reaction and a modified work-up to prevent aqueous loss.[1]

Materials Checklist
ReagentRoleEquiv.Notes
2-Chloroacetamide Electrophile1.0Limiting reagent to prevent over-alkylation.[1][2]

-Methylcyclopentanamine
Nucleophile1.1Slight excess ensures full consumption of chloride.[1]
Potassium Carbonate (

)
Base2.0Scavenges HCl.[2] Milled/powdered form is best.
Potassium Iodide (KI) Catalyst0.1Critical: Converts alkyl chloride to alkyl iodide in situ.[1]
Acetonitrile (MeCN) Solvent-Polar aprotic; facilitates

.
Step-by-Step Procedure

Step 1: Reaction Setup (Finkelstein Modification)

  • Charge a round-bottom flask with 2-chloroacetamide (1.0 eq),

    
      (2.0 eq), and KI  (10 mol%).[1]
    
  • Add Acetonitrile (10 mL per gram of substrate).

  • Crucial: Stir at room temperature for 15 minutes. This allows the KI to begin exchanging with the chloride, forming the more reactive 2-iodoacetamide intermediate [1].

  • Add

    
    -methylcyclopentanamine  (1.1 eq) dropwise.[1]
    

Step 2: Reaction Monitoring

  • Heat the mixture to 50-60°C . Do not exceed 80°C to avoid amide hydrolysis.

  • Monitor via TLC (System: 10% MeOH in DCM).

    • Success Indicator: Disappearance of 2-chloroacetamide (

      
      ) and appearance of a more polar spot (Product).[1]
      
    • Time: Typically 4-6 hours with KI; 12-18 hours without.[1]

Step 3: Work-up (The Yield Saver) Standard water/ethyl acetate extraction often fails here due to product water solubility.[1]

  • Filtration: Filter off the solid salts (

    
    ) while the reaction is still warm. Wash the cake with dry MeCN.
    
  • Concentration: Evaporate the acetonitrile filtrate to dryness. You will be left with a crude oil/solid.

  • Partition: Redissolve the residue in Dichloromethane (DCM) .

  • Wash: Wash gently with a small volume of saturated brine (do not use pure water).[1]

    • Tip: If the layers do not separate, add a small amount of Isopropanol (IPA) to the DCM layer (5-10%).[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Mechanistic Insight & Causality[1]

Why does this protocol work?

  • The Iodide Effect: Chloroacetamides are moderate electrophiles. By adding catalytic KI, you generate 2-iodoacetamide in situ. Iodide is a better leaving group than chloride (

    
     is a weaker base), accelerating the nucleophilic attack by the bulky cyclopentyl amine by a factor of 10-100x [2].[1]
    
  • Solvent Choice: Acetonitrile is polar enough to dissolve the reagents but does not solvate the nucleophile's anion as strongly as protic solvents (like ethanol), leaving the amine "naked" and more reactive.

  • Base Selection: Using an inorganic base (

    
    ) allows for easy filtration work-up.[1] Using liquid bases like Triethylamine (TEA) requires aqueous acidic washes to remove the excess base, which would protonate your product and drag it into the water layer [3].
    

Mechanism SM 2-Chloroacetamide (Slow Electrophile) Inter 2-Iodoacetamide (Fast Electrophile) SM->Inter KI (cat) Finkelstein Exch. Prod Target Product (Tertiary Amine) SM->Prod Direct Attack (Slow, Steric hindrance) Inter->Prod N-Me-Cyclopentylamine Fast SN2

Figure 2: Catalytic cycle showing the acceleration of the electrophile via iodide exchange.

Frequently Asked Questions (FAQs)

Q: My product is an oil that won't crystallize. How do I purify it? A: These acetamides are often low-melting solids or viscous oils.[1]

  • Solution: Convert it to the hydrochloride salt. Dissolve the crude oil in diethyl ether or EtOAc and add

    
     in dioxane (or bubble gas). The HCl salt of 2-[cyclopentyl(methyl)amino]acetamide is usually a stable, non-hygroscopic solid that precipitates instantly.[1]
    

Q: Can I use DMF instead of Acetonitrile? A: Yes, DMF accelerates


 reactions well. However, DMF is high-boiling and difficult to remove without an aqueous wash (which kills yield). Acetonitrile is superior because it can be removed by rotary evaporation, allowing for a non-aqueous work-up.

Q: I see a spot on the baseline of my TLC. What is it? A: This is likely the quaternary ammonium salt formed if you used excess 2-chloroacetamide.[1] Ensure you use exactly 1.0 equivalent of the chloride and 1.1 equivalents of the amine.[1] If the spot persists, it may be the hydrochloride salt of your amine (if base was insufficient).

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (General reference for Halide Exchange kinetics).

  • Reactivity of Alpha-Haloacetamides: Eyley, S. C.[1] (1991). The Chemistry of Amides. In Comprehensive Organic Synthesis.

  • Work-up of Polar Amines: "Purification of Laboratory Chemicals" (Armarego & Chai).[1] Strategies for water-soluble amines.

  • Analogous Synthesis (Lacosamide Intermediates)

    • Source:.[1] (Describes the synthesis of functionalized amino-acetamides via similar

      
       pathways).
      
    • Relevance: Validates the use of acetamide derivatives and the stability of the alpha-amino acetamide motif.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Management of 2-[Cyclopentyl(methyl)amino]acetamide

Case Reference: API-STAB-0024 Subject: pH-Dependent Degradation Profiles & Troubleshooting Status: Active Guide Executive Summary You are likely working with 2-[Cyclopentyl(methyl)amino]acetamide , a glycine derivative c...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: API-STAB-0024 Subject: pH-Dependent Degradation Profiles & Troubleshooting Status: Active Guide

Executive Summary

You are likely working with 2-[Cyclopentyl(methyl)amino]acetamide , a glycine derivative characterized by a tertiary amine and a primary acetamide group. While the cyclopentyl-methyl-amine moiety provides steric bulk and lipophilicity, the primary amide bond (-CONH₂) is the thermodynamic weak point.

Under pH stress (ICH Q1A conditions), this molecule undergoes hydrolysis , converting the acetamide functionality into its corresponding carboxylic acid derivative: N-cyclopentyl-N-methylglycine .

This guide provides the mechanistic insights, experimental protocols, and troubleshooting workflows necessary to characterize this degradation.

Part 1: The Degradation Landscape (Mechanistic Insight)

Visualizing the Pathway

The following diagram illustrates the divergent pathways the molecule takes under acidic versus basic stress.[1] Note the charge states, which are critical for chromatographic separation.

DegradationPathway Parent Parent Molecule 2-[Cyclopentyl(methyl)amino]acetamide (Zwitterionic/Cationic depending on pH) AcidPath Acidic Hydrolysis (0.1 - 1.0 N HCl) Parent->AcidPath Protonation of O BasePath Basic Hydrolysis (0.1 - 1.0 N NaOH) Parent->BasePath OH- Attack AcidProd Degradant A (Acidic) 2-[Cyclopentyl(methyl)amino]acetic acid (Protonated Ammonium form) AcidPath->AcidProd Water Attack - NH4+ Ammonia Byproduct Ammonium (NH4+) AcidPath->Ammonia BaseProd Degradant B (Basic) 2-[Cyclopentyl(methyl)amino]acetate (Anionic Carboxylate form) BasePath->BaseProd Tetrahedral Collapse - NH2- AmmoniaGas Byproduct Ammonia (NH3 Gas) BasePath->AmmoniaGas

Figure 1: Divergent hydrolysis pathways of 2-[Cyclopentyl(methyl)amino]acetamide under pH stress.

Part 2: Experimental Protocols & Troubleshooting

Module A: Acidic Stress (Hydrolysis)

The Issue: The carbonyl oxygen is protonated, making the carbon highly electrophilic and susceptible to water attack.[1][2] This is the fastest degradation route for this molecule.

Protocol:

  • Preparation: Dissolve 10 mg of substance in 1 mL of 0.1 N HCl .

  • Incubation: Store at 60°C for 4–24 hours.

  • Quenching: Neutralize with equal molar NaOH immediately before injection to prevent column damage, but ensure the final pH matches your mobile phase starting conditions.

Troubleshooting Q&A:

Q: I see the parent peak disappearing, but I cannot find the degradant peak. Where is it?

A: The degradant, 2-[Cyclopentyl(methyl)amino]acetic acid, is highly polar and zwitterionic.

  • Cause: In standard Reverse Phase (RP) HPLC, it likely elutes in the void volume (t₀) because it is too polar to retain on a C18 column.

  • Solution: Use an "AQ" type column (compatible with 100% water) or an Ion-Pairing agent (e.g., 0.1% Heptafluorobutyric acid) to retain the charged amine. Alternatively, switch to a HILIC mode.

Q: My mass balance is only 80%. Is the molecule decomposing into something else?

A: Likely not. The "missing" 20% is often the ammonium byproduct (not UV active) or the degradant eluting in the solvent front.

  • Validation: Check for the specific mass of the acid product (Parent Mass + 1 Da for hydrolysis, accounting for -NH₂ + OH).

Module B: Basic Stress (Saponification)

The Issue: The amide bond is generally more stable to base than acid because the leaving group (-NH₂⁻) is very poor. However, at high pH and temperature, hydroxide acts as a nucleophile.

Protocol:

  • Preparation: Dissolve 10 mg of substance in 1 mL of 0.1 N NaOH .

  • Incubation: Store at 60°C for 24–48 hours (Reaction is slower than acid).

  • Quenching: Neutralize with HCl.

Troubleshooting Q&A:

Q: The solution turned cloudy/precipitated after adding NaOH. Why?

A: This is a solubility issue, not necessarily degradation.

  • Mechanism: The parent molecule has a tertiary amine. At high pH (>10), this amine deprotonates and becomes neutral. If the lipophilic cyclopentyl group dominates, the neutral molecule may precipitate out of the aqueous base.

  • Fix: Add a co-solvent like Acetonitrile (ACN) or Methanol (MeOH) (up to 20-30%) to the stress media to maintain solubility.

Q: I see "ghost peaks" in my chromatogram after basic stress.

A: Basic stress can etch borosilicate glass, leaching silicates, or extract plasticizers from tubes.

  • Fix: Conduct basic stress tests in inert Teflon (PTFE) or Polypropylene vials, not glass.

Part 3: Analytical Method Optimization

Since the parent and degradant lack strong chromophores (no benzene rings), standard UV detection at 254 nm will fail.

Recommended Settings:

ParameterRecommendationRationale
Detector UV 205–210 nm or LC-MS The amide bond absorbs at ~210 nm. The acid degradant has weak UV absorbance; MS is preferred for mass balance.
Column C18-AQ or HILIC Standard C18 will lose the polar degradant. HILIC retains the polar amino-acid-like degradant well.
Mobile Phase Phosphate Buffer (pH 2.5) Low pH suppresses the ionization of the carboxylic acid degradant, keeping it neutral (COOH) to improve retention on C18.
Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose unexpected results during stress testing.

Troubleshooting Start Start Analysis CheckLoss Is Parent Peak Area Reducing? Start->CheckLoss CheckNewPeak Is New Peak Visible? CheckLoss->CheckNewPeak Yes Precip Check Solubility/Precipitation CheckLoss->Precip No (No degradation observed) MassBal Check Mass Balance CheckNewPeak->MassBal Yes VoidVol Check Void Volume (t0) CheckNewPeak->VoidVol No (Parent gone, no product) VoidVol->MassBal Found in t0

Figure 2: Diagnostic workflow for resolving mass balance and detection issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use LC-MS to quantify the degradation? A: Yes, and it is recommended.

  • Parent [M+H]+: Expect mass

    
    .
    
  • Hydrolysis Product [M+H]+: Expect mass

    
    .
    
    • Explanation: You lose

      
       (16 Da) and gain 
      
      
      
      (17 Da). The net change is +1 Da. This requires high-resolution MS to distinguish clearly from isotopes, or reliance on retention time shifts.

Q2: Is the cyclopentyl group stable? A: Yes. The cyclopentyl ring is a saturated hydrocarbon structure. It is chemically inert under standard ICH Q1A stress conditions (pH 1–13, <80°C). It will not open or oxidize unless exposed to extreme radical initiators, which are not part of standard pH stress testing.

Q3: How should I store the reference standard? A: Store as the hydrochloride salt if possible. The protonated amine stabilizes the structure. If stored as the free base, keep it at -20°C under argon to prevent slow reaction with atmospheric CO₂ (forming carbamates) or moisture (slow hydrolysis).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Geneva, Switzerland. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Amide Hydrolysis mechanisms).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Profiling: 2-[Cyclopentyl(methyl)amino]acetamide vs. Structural Analogs

Executive Summary This guide provides a rigorous interpretation of the proton nuclear magnetic resonance ( H-NMR) spectrum for 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4). As a structural motif often found...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous interpretation of the proton nuclear magnetic resonance (


H-NMR) spectrum for 2-[Cyclopentyl(methyl)amino]acetamide  (CAS: 1090870-04-4). As a structural motif often found in Glycine Transporter 1 (GlyT1) inhibitors and nootropic peptidomimetics, accurate characterization of this scaffold is critical for verifying synthetic integrity.

This document moves beyond basic assignment, offering a comparative analysis against two key structural analogs: 2-(Dimethylamino)acetamide (steric reference) and


-Methylcyclopentanamine  (precursor reference). We demonstrate how the acetamide carbonyl induces specific deshielding effects and how the cyclopentyl ring creates diagnostic multiplets distinct from aliphatic chains.

Structural Analysis & Spin System Prediction

To ensure accurate assignment, we first define the proton environments. The molecule possesses a tertiary amine center and a primary amide terminus.

Molecular Visualization

The following diagram maps the proton environments (A-E) to the chemical structure.

G Molecule 2-[Cyclopentyl(methyl)amino]acetamide Amide Amide Protons (A) (-NH2) Molecule->Amide Exchangeable Alpha Alpha-Methylene (B) (-N-CH2-CO-) Molecule->Alpha Deshielded by C=O NMethyl N-Methyl (C) (-N-CH3) Molecule->NMethyl Singlet RingMethine Cyclopentyl Methine (D) (-CH<) Molecule->RingMethine Multiplet RingMethylene Ring Methylenes (E) (-CH2- x4) Molecule->RingMethylene High Field

Figure 1: Proton assignment map. Note that the N-Methyl (C) and Alpha-Methylene (B) are singlets due to the tertiary amine blocking coupling, assuming no chiral induction.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct structural analogs. This comparison isolates the specific electronic effects of the acetamide group and the cyclopentyl ring .

Comparative Chemical Shift Data ( , ppm)

Solvent: DMSO-


 (Selected for amide proton visibility)
Proton EnvironmentTarget Molecule Analog 1: 2-(Dimethylamino)acetamide Analog 2:

-Methylcyclopentanamine
Mechanistic Insight
Amide (-NH

)
7.10, 7.45 (br s) 7.15, 7.50 (br s)AbsentThe amide protons appear as two signals in DMSO due to restricted rotation around the C-N bond (partial double bond character).

-Methylene
2.95 (s) 2.88 (s)AbsentThe carbonyl group deshields these protons by ~0.6 ppm compared to standard alkyl amines.

-Methyl
2.25 (s) 2.22 (s)2.32 (s)The amide's electron-withdrawing effect is dampened by the intervening methylene, causing only a minor shift compared to the amine precursor.
Cyclopentyl CH 2.85 (m) Absent2.90 (m)Diagnostic quintet-like multiplet. Essential for confirming ring attachment.
Ring -CH

-
1.40 - 1.75 (m) Absent1.35 - 1.80 (m)"Hump" region. Integration must equal 8H to confirm ring integrity.
Interpretation of Key Differences
  • Target vs. Analog 1 (Steric Bulk): The primary difference is the replacement of a methyl singlet (Analog 1) with the cyclopentyl multiplet series (Target). In the target, the

    
    -Methyl signal integrates to 3H, whereas in Analog 1, the 
    
    
    
    -Dimethyl signal integrates to 6H. This integration ratio (3:1 vs 6:1 relative to the methine) is the primary purity check.
  • Target vs. Analog 2 (Electronic Induction): The precursor amine lacks the amide signals (7.0+ ppm) and the alpha-methylene singlet (~2.95 ppm). The appearance of the singlet at 2.95 ppm is the definitive confirmation of the alkylation reaction success.

Experimental Protocol

To obtain the data presented above, the following self-validating protocol is recommended. The choice of solvent is critical: Chloroform-


 (CDCl

)
often obscures amide protons or causes them to broaden into the baseline, whereas DMSO-

sharpens them and reveals the magnetic non-equivalence.
Workflow Diagram

Workflow Start Sample Preparation (5-10 mg) Solvent Solvent Selection: DMSO-d6 + 0.03% TMS Start->Solvent Acquisition Acquisition Parameters: Pulse: 30° (zg30) Scans: 16-64 Delay: 1.0s Solvent->Acquisition Processing Processing: LB = 0.3 Hz Phase/Baseline Corr. Acquisition->Processing Validation Validation Check: D2O Exchange Processing->Validation

Figure 2: Standardized acquisition workflow for amino-acetamide derivatives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
    . Ensure the solution is homogenous; turbidity indicates salt formation or impurities.
    
  • Internal Standard: Use Tetramethylsilane (TMS) at 0.00 ppm. Do not rely on residual solvent peaks alone for precise comparative work.

  • Pulse Sequence: Use a standard 1D proton sequence (e.g., Bruker zg30).

    • Relaxation Delay (D1): Set to

      
       second.[1] While amide protons relax quickly, the methyl protons need sufficient time to ensure accurate integration.
      
  • D

    
    O Shake (Validation Step): 
    
    • After the initial scan, add 1-2 drops of D

      
      O to the NMR tube and shake.
      
    • Observation: The broad singlets at 7.10 and 7.45 ppm (Amide A) must disappear.

    • Logic: This confirms that these signals are exchangeable protons (-NH

      
      ) and not aromatic impurities or alkene protons.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for general chemical shift ranges).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • PubChem Compound Summary. (2023). 2-[Cyclopentyl(methyl)amino]acetamide (CAS 1090870-04-4).[5][6] National Center for Biotechnology Information. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for pulse sequences and D2O exchange mechanisms). Link

Sources

Comparative

A Comparative Guide to Validating Assay Sensitivity for the Detection of 2-[Cyclopentyl(methyl)amino]acetamide

Introduction The sensitive and accurate quantification of small molecules is a cornerstone of modern drug development. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sensitive and accurate quantification of small molecules is a cornerstone of modern drug development. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for validating the assay sensitivity for the detection of 2-[Cyclopentyl(methyl)amino]acetamide. This compound, a secondary amine-containing acetamide, represents a class of molecules that may be present as a process-related impurity or a metabolite in pharmaceutical development. The ability to detect and quantify such molecules at trace levels is critical for ensuring drug safety and efficacy, and for adhering to strict regulatory standards.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only the step-by-step protocols for determining key sensitivity parameters but also the scientific rationale behind the experimental choices, ensuring a robust and defensible validation process. We will delve into the principles of determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ), and present a comparative analysis to guide the selection of the most appropriate analytical methodology for your specific needs.

Comparative Analytical Approaches: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-[Cyclopentyl(methyl)amino]acetamide depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique relies on the principle that the analyte absorbs light at a specific wavelength. It is a robust, cost-effective, and widely available method. However, its sensitivity and selectivity can be limited, especially in complex matrices like plasma, where other compounds may co-elute and absorb at the same wavelength. For 2-[Cyclopentyl(methyl)amino]acetamide, the presence of a chromophore is essential for detection.

  • LC-MS/MS: This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. It allows for the unambiguous identification and quantification of an analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern. For trace-level quantification of impurities or metabolites in biological fluids, LC-MS/MS is often the gold standard.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

G cluster_0 Analytical Method Selection start Define required sensitivity (LOQ) matrix Assess sample matrix complexity start->matrix decision Is required LOQ < 1 ng/mL in plasma? matrix->decision lcms LC-MS/MS is the preferred method decision->lcms Yes hplc HPLC-UV may be a suitable option decision->hplc No

Caption: Decision workflow for selecting an analytical technique.

Experimental Design for Sensitivity Validation

A robust validation of assay sensitivity requires a well-designed experiment. The following sections outline the key steps.

Sample Preparation

For the analysis of 2-[Cyclopentyl(methyl)amino]acetamide in human plasma, a simple and efficient sample preparation method is crucial. Protein precipitation is a common choice for its speed and simplicity.

Protocol: Protein Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC system.

Instrumentation and Chromatographic Conditions

The following are typical starting conditions for both HPLC-UV and LC-MS/MS analysis. These would need to be optimized for the specific analyte and system.

ParameterHPLC-UV ConditionsLC-MS/MS Conditions
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 10 min5% B to 95% B in 3 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 40°C40°C
Injection Vol. 20 µL5 µL
UV Wavelength To be determined (e.g., 210 nm)N/A
Ion Source N/AElectrospray Ionization (ESI), Positive
MS/MS Transition N/ATo be determined (e.g., Q1/Q3)
Preparation of Calibration Standards and Quality Control Samples

Accurate calibration standards are fundamental to assay validation.

  • Prepare a 1 mg/mL stock solution of 2-[Cyclopentyl(methyl)amino]acetamide in methanol.

  • Perform serial dilutions to prepare working standards.

  • Spike the working standards into blank human plasma to create calibration standards ranging from the expected LOQ to the upper limit of quantification.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Protocols for Determining Assay Sensitivity

The determination of LOD and LOQ should be based on the guidelines provided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. A common method for determining the LOD is based on the signal-to-noise ratio (S/N).

Protocol: LOD Determination (S/N Method)

  • Prepare a series of diluted samples in the blank matrix.

  • Inject these samples into the analytical system.

  • Determine the concentration at which the analyte peak is consistently identifiable and has a signal-to-noise ratio of at least 3:1.

  • This concentration is designated as the LOD.

Limit of Quantification (LOQ)

The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Protocol: LOQ Determination

  • Based on the estimated LOD, prepare at least five samples at the proposed LOQ concentration.

  • Analyze these samples and calculate the concentration of each.

  • The proposed LOQ is confirmed if the precision (expressed as the coefficient of variation, %CV) is ≤ 20% and the accuracy (expressed as the percentage of the nominal concentration) is within 80-120%.

The following diagram illustrates the workflow for determining LOD and LOQ.

G cluster_1 LOD & LOQ Validation Workflow start Prepare low-level spiked samples inject Analyze samples start->inject sn_eval Evaluate Signal-to-Noise (S/N) Ratio inject->sn_eval lod_decision S/N >= 3? sn_eval->lod_decision lod_confirmed LOD Established lod_decision->lod_confirmed Yes fail Adjust concentration and repeat lod_decision->fail No loq_prep Prepare 5+ samples at proposed LOQ lod_confirmed->loq_prep loq_analyze Analyze LOQ samples loq_prep->loq_analyze loq_eval Calculate Accuracy and Precision (%CV) loq_analyze->loq_eval loq_decision Accuracy within 80-120%? Precision <= 20%? loq_eval->loq_decision loq_confirmed LOQ Validated loq_decision->loq_confirmed Yes loq_decision->fail No fail->start

Caption: Workflow for LOD and LOQ determination.

Comparative Data Analysis

The following table presents a summary of expected performance data for the two techniques in the analysis of 2-[Cyclopentyl(methyl)amino]acetamide in human plasma. This data is illustrative and would need to be confirmed experimentally.

Performance ParameterHPLC-UVLC-MS/MS
LOD ~10 ng/mL~0.05 ng/mL
LOQ ~25 ng/mL~0.1 ng/mL
Precision at LOQ (%CV) < 20%< 15%
Accuracy at LOQ (%) 85-115%90-110%
Selectivity ModerateHigh
Run Time ~12 minutes~5 minutes

As the data illustrates, LC-MS/MS offers significantly lower LOD and LOQ values, making it the superior choice for applications requiring high sensitivity. The high selectivity of LC-MS/MS also minimizes the risk of interference from other components in the plasma matrix, leading to more reliable quantification at low levels.

Conclusion

The validation of assay sensitivity is a critical step in the development of robust analytical methods. For the detection of 2-[Cyclopentyl(methyl)amino]acetamide, both HPLC-UV and LC-MS/MS can be viable techniques. However, for applications demanding the highest sensitivity and selectivity, such as the quantification of trace-level impurities or metabolites in complex biological matrices, LC-MS/MS is demonstrably superior. The protocols and comparative data presented in this guide provide a framework for making an informed decision and for designing a scientifically sound validation study that meets stringent regulatory expectations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Agilent Technologies. (2021). A Practical Guide to Bioanalytical Method Validation. [Link]

  • Waters Corporation. (n.d.). Bioanalysis Method Development and Validation. [Link]

Validation

Comparative Process Guide: Synthesis of 2-[Cyclopentyl(methyl)amino]acetamide

Topic: Reproducibility of 2-[Cyclopentyl(methyl)amino]acetamide synthesis methods Content Type: Publish Comparison Guide Executive Summary This guide evaluates the reproducibility, scalability, and impurity profiles of t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 2-[Cyclopentyl(methyl)amino]acetamide synthesis methods Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the reproducibility, scalability, and impurity profiles of the two primary synthetic routes for 2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4). This specific moiety—an


-amino acetamide—is a critical fragment in the synthesis of GlyT1 inhibitors and other CNS-active agents.[1]

Crucial Structural Distinction: Researchers often confuse this target with its isomer, N-cyclopentyl-2-(methylamino)acetamide.[1] This guide focuses strictly on the


-substituted  variant:
  • Target Structure:

    
    
    
  • Core Challenge: Preventing over-alkylation and managing the water solubility of the acetamide product during workup.

Part 1: Strategic Pathway Analysis

The choice between Nucleophilic Substitution (


) and Reductive Amination depends largely on the availability of the secondary amine precursor versus the ketone.
Pathway Logic Diagram

The following flowchart visualizes the two competing workflows and their critical decision points.

SynthesisPathways cluster_SN2 Method A: Nucleophilic Substitution (SN2) cluster_RedAm Method B: Reductive Amination StartA N-Methylcyclopentylamine StepA Alkylation (MeCN, 60°C) StartA->StepA ReagentA + 2-Chloroacetamide + Base (K2CO3 or Et3N) ReagentA->StepA RiskA Risk: Quaternary Ammonium Salt StepA->RiskA Product TARGET: 2-[Cyclopentyl(methyl)amino]acetamide StepA->Product StartB Cyclopentanone StepB Imine Formation / Reduction (DCE/DCM, RT) StartB->StepB ReagentB + Sarcosinamide HCl + NaBH(OAc)3 ReagentB->StepB RiskB Risk: Sarcosinamide Solubility StepB->RiskB StepB->Product

Figure 1: Comparative workflow for SN2 Alkylation vs. Reductive Amination routes.

Part 2: Detailed Experimental Protocols
Method A: Nucleophilic Substitution (The "Classic" Route)

This method relies on the displacement of chloride from 2-chloroacetamide by N-methylcyclopentylamine.[1]

  • Precursor Availability: N-methylcyclopentylamine is commercially available or easily made via reductive amination of cyclopentanone with methylamine.[1]

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).[2]
    

Protocol:

  • Charge: To a reaction vessel, add 2-Chloroacetamide (1.0 equiv) and Acetonitrile (10 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv, milled). Note: 
    
    
    
    can be used but often leads to darker reaction mixtures and harder purification.
  • Amine Addition: Add

    
    -methylcyclopentylamine  (1.1 equiv) dropwise at 20–25°C.
    
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS for consumption of chloride.[1]

  • Workup (Critical):

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate.[1]

    • Purification: The residue is often an oil.[1] Crystallization can be induced by triturating with

      
       or cold 
      
      
      
      .[1] If oil persists, convert to HCl salt (hygroscopic) or oxalate salt for solid isolation.

Reproducibility Insight: The main failure mode here is over-alkylation .[1] If the reaction runs too hot or with excess alkylating agent, the product reacts with another equivalent of 2-chloroacetamide to form the quaternary ammonium salt.

  • Control: Strictly control stoichiometry (1.0 : 1.1 ratio) and temperature (<65°C).

Method B: Reductive Amination (The "One-Pot" Route)

This method couples Cyclopentanone with Sarcosinamide (2-(methylamino)acetamide).

  • Precursor Availability: Sarcosinamide is typically sold as the Hydrochloride salt.[1]

  • Mechanism: Imine/Iminium ion formation followed by hydride transfer.[1]

Protocol:

  • Solvation: Suspend Sarcosinamide HCl (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM (15 vol).

  • Free Basing (In-situ): Add DIPEA (1.0 equiv) or

    
      to liberate the free amine.[1] Stir for 30 mins.
    
  • Ketone Addition: Add Cyclopentanone (1.2 equiv).[1]

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions over 30 minutes. Caution: Mild exotherm and gas evolution.

  • Reaction: Stir at 20–25°C for 12–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer multiple times with DCM (Product is water-soluble!).[1]

Reproducibility Insight: The limiting factor is the solubility of Sarcosinamide . The HCl salt is insoluble in DCM/DCE.[1] If the free-basing step is inefficient, the reaction stalls.[1]

  • Optimization: Use Methanol (MeOH) as a co-solvent if solubility is poor, but switch reductant to

    
     (toxic) or Picoline-Borane complex to prevent ketone reduction.
    
Part 3: Comparative Analysis & Data

The following data summarizes typical performance metrics observed in process development labs for this class of compounds.

MetricMethod A (

Alkylation)
Method B (Reductive Amination)
Typical Yield 65 – 75%50 – 65%
Purity (Crude) High (>90%)Moderate (contains unreacted ketone)
Atom Economy Moderate (Loss of HCl)High (Loss of

)
Cost Low (Cheap reagents)Medium (STAB is costlier than

)
Scalability High (Exotherm is manageable)Medium (Large volume extractions required)
Key Impurity Quaternary Ammonium SaltReduced Ketone (Cyclopentanol)
Purification Decision Tree

Since the product is a polar acetamide, standard silica chromatography is often inefficient (streaking).

PurificationLogic Crude Crude Reaction Mixture Check Check TLC/LCMS Crude->Check MethodA_Path Method A (SN2) Check->MethodA_Path Low polarity impurities MethodB_Path Method B (Red-Am) Check->MethodB_Path High water solubility Salt Form Oxalate/HCl Salt (Precipitation) MethodA_Path->Salt Best for Oil removal Extract DCM/Water Extraction (pH > 10) MethodB_Path->Extract Requires 5x extraction Final Pure Product (>98%) Salt->Final Extract->Final

Figure 2: Purification strategy based on synthesis method.

Part 4: Expert Recommendations
  • For High Throughput/Small Scale: Use Method A . The reaction is faster, and the excess volatile amine can be removed by evaporation.

  • For Scale-Up (>100g): Method A is preferred due to the difficulty of extracting the polar product from the boron salts generated in Method B.

  • Safety Note: 2-Chloroacetamide is a potent sensitizer and toxic.[1] Handle with extreme care.

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for Method B.

  • ResearchGate. (2019). "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Provides kinetic context for the substitution reaction in Method A.

  • PubChem. (2024).[1] "2-[Cyclopentyl(methyl)amino]acetamide Compound Summary." Verifies the chemical structure and identifiers.

  • Organic Chemistry Portal. "Nucleophilic Substitution." General reference for S_N2 reaction parameters and solvent effects.

Sources

Safety & Regulatory Compliance

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